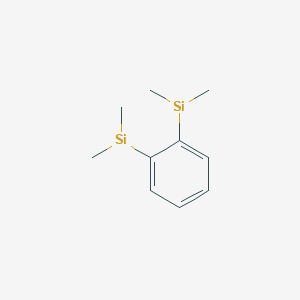

1,2-Bis(dimethylsilyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

InChI |

InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUXBTFQEXVEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=CC=C1[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422850 | |

| Record name | 1,2-Bis(dimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17985-72-7 | |

| Record name | 1,2-Bis(dimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of 1,2-Bis(dimethylsilyl)benzene. This versatile organosilicon compound, also known as o-Phenylenebis(dimethylsilane), serves as a crucial reagent in organic synthesis, particularly as a protecting group for primary amines, and as a precursor in the development of advanced silicon-containing polymers and materials. This document consolidates essential data, outlines detailed experimental protocols, and presents visual representations of reaction mechanisms and experimental workflows to support its use in research and development.

Core Properties and Characteristics

This compound is a colorless to slightly yellow liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental planning and safety considerations.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈Si₂ | [1][2] |

| Molecular Weight | 194.42 g/mol | [1][2] |

| CAS Number | 17985-72-7 | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Density | 0.898 g/mL at 25 °C | [2] |

| Boiling Point | 101 °C at 13 mmHg | [2] |

| Refractive Index (n20/D) | 1.51 | [2] |

| Flash Point | 70 °C (158 °F) - closed cup | [2] |

| Water Solubility | Insoluble | [3] |

| Storage Temperature | 2 - 8 °C, under inert atmosphere | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization. While specific spectral data with full peak assignments were not publicly available in detail, the following represents typical expected values and known data points.

1.2.1. 1H NMR Spectroscopy (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.5 | Multiplet | 2H | Si-H |

| ~0.3 | Doublet | 12H | Si-CH ₃ |

1.2.2. 13C NMR Spectroscopy (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~140-128 | Aromatic carbons (C₆H₄) |

| ~0 | Si-C H₃ |

1.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3010 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (in CH₃) |

| ~2150 | Strong | Si-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C in-ring stretch |

| ~1250 | Strong | Si-CH₃ deformation |

| ~900-675 | Strong | Aromatic C-H "out-of-plane" bend |

1.2.4. Mass Spectrometry (MS)

| m/z | Relative Intensity | Fragmentation Ion |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | High | [M - CH₃]⁺ |

| 135 | High | [M - Si(CH₃)₂H]⁺ |

| 59 | High | [Si(CH₃)₂H]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard-type reaction. An improved and safer protocol avoids the use of carcinogenic solvents like hexamethylphosphoramide (HMPA) by utilizing tetrahydrofuran (THF) as the solvent.[4] The reaction involves the treatment of a 1,2-dihalobenzene, such as 1,2-dibromobenzene, with magnesium and chlorodimethylsilane. The use of highly reactive Rieke magnesium or an entrainment agent like 1,2-dibromoethane can enhance the reaction.[4]

Experimental Protocol: Synthesis from 1,2-Dibromobenzene

Materials:

-

1,2-Dibromobenzene

-

Magnesium turnings

-

Chlorodimethylsilane

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (as initiator)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

Under an inert atmosphere, a Schlenk flask is charged with magnesium turnings and a crystal of iodine.

-

Anhydrous THF is added, and the mixture is stirred.

-

A solution of 1,2-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with gentle heating.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

-

Chlorodimethylsilane is then added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Organic Synthesis

Protection of Primary Amines: Formation of "Benzostabase" (BSB) Derivatives

This compound is a valuable reagent for the protection of primary amines, including anilines and amino acids, forming cyclic silylated derivatives known as "benzostabase" (BSB) derivatives.[5][6] This protection strategy offers good stability under acidic conditions and to chromatography on silica gel.[5]

The reaction proceeds via a dehydrogenative silylation mechanism. The Si-H bonds of this compound react with the primary amine, leading to the formation of a five-membered ring containing the nitrogen atom and the two silicon atoms, with the elimination of hydrogen gas.

Experimental Protocol: Protection of a Primary Amine

Materials:

-

Primary amine (e.g., aniline or an amino acid ester)

-

This compound

-

A suitable catalyst (e.g., a rhodium or iridium complex, or a strong base)

-

Anhydrous, aprotic solvent (e.g., toluene or THF)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, the primary amine and a catalytic amount of the chosen catalyst are dissolved in the anhydrous solvent.

-

This compound (typically 1.0 to 1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine and the catalyst used. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution or by techniques such as TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude BSB-protected amine can often be used directly in subsequent steps or purified by chromatography if necessary.

References

A Comprehensive Technical Guide to 1,2-Bis(dimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 1,2-Bis(dimethylsilyl)benzene, a versatile organosilicon compound. It covers its fundamental identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its key applications in scientific research and development.

Core Identifiers and Properties

This compound, also known as o-Phenylenebis(dimethylsilane), is a key intermediate in organic synthesis. Its unique structure, featuring two dimethylsilyl groups ortho to each other on a benzene ring, imparts specific reactivity and properties that are leveraged in various chemical transformations.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 17985-72-7[1] |

| Molecular Formula | C₁₀H₁₈Si₂[1] |

| Molecular Weight | 194.42 g/mol [1] |

| Synonyms | o-Phenylenebis(dimethylsilane)[2], 1,2-Phenylenebis(dimethylsilane)[1] |

| MDL Number | MFCD00142462[1] |

| InChI | InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3[3] |

| SMILES | C--INVALID-LINK--c1ccccc1--INVALID-LINK--C[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 101 °C at 13 mmHg[3] |

| Density | 0.898 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.51 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved via a Grignard-type reaction from 1,2-dibromobenzene and chlorodimethylsilane in tetrahydrofuran (THF). This method avoids the use of carcinogenic solvents like hexamethylphosphoramide (HMPA) which was used in earlier procedures for analogous compounds.

Experimental Procedure:

Materials:

-

1,2-Dibromobenzene

-

Magnesium (Mg) turnings

-

Chlorodimethylsilane (Me₂(H)SiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

An inert atmosphere (e.g., Nitrogen or Argon)

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is used. The entire apparatus should be thoroughly flame-dried or oven-dried before use to exclude moisture.

Procedure:

-

Grignard Reagent Formation: To the reaction flask containing magnesium turnings under an inert atmosphere, a solution of 1,2-dibromobenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred until the magnesium is consumed, forming the bis-Grignard reagent.

-

Silylation: The solution of the bis-Grignard reagent is cooled in an ice bath. Chlorodimethylsilane is then added dropwise to the stirred solution at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR | Available[4] |

| ¹³C NMR | Predicted data available[5] |

| Mass Spectrometry | Data available[4] |

Applications in Research and Development

This compound serves as a valuable precursor and reagent in several areas of chemical synthesis and materials science.

-

Protecting Group Chemistry: It is utilized as a protecting group reagent for amines and amino acids.[2]

-

Benzyne Precursors: This compound is a key starting material for the synthesis of efficient benzyne precursors, which are highly reactive intermediates in organic synthesis.

-

Organic Synthesis: It is an important raw material in various organic transformations, particularly in the introduction of silyl moieties into molecules.[6]

-

Materials Science: As a bifunctional organosilicon monomer, it can be used in the synthesis of silicon-containing polymers and materials with tailored electronic and physical properties.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. scbt.com [scbt.com]

- 3. This compound = 98.0 17985-72-7 [sigmaaldrich.com]

- 4. This compound (17985-72-7) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 98% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(dimethylsilyl)benzene from 1,2-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(dimethylsilyl)benzene, a valuable intermediate in organic synthesis, starting from 1,2-dichlorobenzene. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound, also known as o-phenylenebis(dimethylsilane), is a key organosilicon compound. Its utility stems from its role as a protecting group for amines and amino acids, forming stable benzostabase derivatives.[1][2][3] Furthermore, it serves as a precursor in the synthesis of more complex organosilicon structures and materials. The synthesis of this compound from the readily available and inexpensive 1,2-dichlorobenzene is a topic of significant interest.

The primary synthetic route involves a Grignard-type reaction, where 1,2-dichlorobenzene is reacted with magnesium and chlorodimethylsilane. This guide will explore two notable protocols for this transformation, highlighting both a traditional method and a more modern, safer alternative.

Synthetic Pathways and Methodologies

The conversion of 1,2-dichlorobenzene to this compound is typically achieved through a reductive silylation process. The core of this transformation is the in-situ formation of a highly reactive organomagnesium species from 1,2-dichlorobenzene, which then reacts with chlorodimethylsilane.

Below is a generalized reaction scheme:

Caption: Generalized reaction scheme for the synthesis of this compound.

Two primary methods for this synthesis are detailed below. The first is a well-established protocol using hexamethylphosphoramide (HMPA) as a solvent. The second is a more recent, safer alternative that avoids the use of the carcinogenic HMPA.

Method 1: Synthesis in Hexamethylphosphoramide (HMPA)

This protocol is adapted from a well-established procedure for the synthesis of the analogous 1,2-bis(trimethylsilyl)benzene.[4][5] It should be noted that HMPA is a known carcinogen and appropriate safety precautions must be taken.

Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, and is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Charging: The flask is charged with magnesium turnings, hexamethylphosphoramide (HMPA), 1,2-dichlorobenzene, and a catalytic amount of iodine.

-

Initiation: The mixture is heated to 70°C with vigorous stirring. Chlorodimethylsilane is then added slowly via the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is heated to 100°C and stirred for 48 hours.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Quantitative Data (Adapted from a similar synthesis):

| Reagent/Parameter | Quantity | Molar Equivalent |

| 1,2-Dichlorobenzene | 0.100 mol | 1.0 |

| Magnesium Turnings | 0.400 mol | 4.0 |

| Chlorodimethylsilane | 0.400 mol | 4.0 |

| Hexamethylphosphoramide (HMPA) | 70 mL | - |

| Iodine | 1.00 mmol | 0.01 |

| Reaction Temperature | 100°C | - |

| Reaction Time | 48 hours | - |

Method 2: Synthesis using a Mg/CuCl Hybrid Metal System in DMI

To circumvent the use of the toxic HMPA, a more practical and safer method has been developed utilizing a hybrid metal system of magnesium and copper(I) chloride in 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent. This method offers high yields under milder conditions.

Experimental Protocol:

-

Apparatus Setup: A dried flask is equipped with a magnetic stir bar and placed under an inert atmosphere.

-

Reagent Charging: The flask is charged with magnesium turnings, copper(I) chloride, and lithium chloride. 1,3-dimethyl-2-imidazolidinone (DMI) is then added.

-

Reactant Addition: A solution of 1,2-dichlorobenzene and chlorodimethylsilane in DMI is added to the stirred suspension.

-

Reaction: The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80°C) for a specified period.

-

Workup: After cooling to room temperature, the reaction is quenched with an aqueous acid solution. The product is then extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.

Quantitative Data (Based on a similar synthesis):

| Reagent/Parameter | Quantity (Representative) | Molar Equivalent |

| 1,2-Dichlorobenzene | 1.0 equiv. | 1.0 |

| Magnesium Turnings | 3.0 equiv. | 3.0 |

| Chlorodimethylsilane | 3.0 equiv. | 3.0 |

| Copper(I) Chloride (CuCl) | 0.1 equiv. | 0.1 |

| Lithium Chloride (LiCl) | 1.0 equiv. | 1.0 |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | - | - |

| Reaction Temperature | 60-80°C | - |

| Reaction Time | 12-24 hours | - |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis of this compound from 1,2-dichlorobenzene.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

The logical relationship between the key components of the synthesis is depicted in the diagram below.

Caption: Logical relationship of reactants, conditions, and processes in the synthesis.

Safety Considerations

-

1,2-Dichlorobenzene: This is a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.

-

Chlorodimethylsilane: This is a flammable liquid and vapor. It is also corrosive and reacts with water to produce hydrogen chloride gas.

-

Hexamethylphosphoramide (HMPA): As mentioned, HMPA is a potent carcinogen. Its use should be avoided if possible, and if necessary, handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

-

Grignard Reagents: The in-situ formed Grignard reagent is highly reactive and moisture-sensitive. The reaction should be carried out under strictly anhydrous conditions.

Conclusion

The synthesis of this compound from 1,2-dichlorobenzene is a feasible and important transformation for obtaining a valuable organosilicon intermediate. While traditional methods involving HMPA are effective, modern protocols offer safer and more environmentally benign alternatives. The choice of method will depend on the specific requirements of the laboratory, including safety protocols and available resources. Careful attention to experimental detail and safety is paramount for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-Bis(dimethylsilyl)benzene (also known as o-phenylenebis(dimethylsilane)). This organosilicon compound is a valuable building block in organic synthesis, particularly in the formation of silicon-containing polymers and as a precursor for reactive intermediates.

Molecular Structure and Properties

This compound is characterized by a central benzene ring substituted at the 1 and 2 positions with dimethylsilyl groups. The presence of the Si-H bond in each silyl group imparts significant reactivity, making it a useful reagent for hydrosilylation and as a protecting group.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈Si₂ | [1] |

| Molecular Weight | 194.42 g/mol | [1] |

| CAS Number | 17985-72-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 101 °C at 13 mmHg | |

| Density | 0.898 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.51 | |

| SMILES | C--INVALID-LINK--c1ccccc1--INVALID-LINK--C | |

| InChI | 1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3 |

Structural Data

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | Si | C(aromatic) | - | ~1.87 |

| C(aromatic) | C(aromatic) | - | ~1.40 | |

| Si | C(methyl) | - | ~1.85 | |

| Si | H | - | ~1.48 | |

| Bond Angle (°) | C(aromatic) | Si | C(methyl) | ~109.5 |

| C(methyl) | Si | C(methyl) | ~109.5 | |

| C(aromatic) | C(aromatic) | C(aromatic) | ~120 |

Note: These values are based on standard bond lengths and angles and data from analogous structures. Actual experimental values may vary.

Synthesis

The synthesis of this compound can be achieved through the reaction of a 1,2-dihalobenzene with chlorodimethylsilane in the presence of a reducing agent, typically magnesium metal. While a detailed, peer-reviewed protocol specifically for this compound is not widely published, the following procedure is adapted from the well-established synthesis of the analogous 1,2-bis(trimethylsilyl)benzene.

Experimental Protocol: Synthesis from 1,2-Dibromobenzene

Materials:

-

1,2-Dibromobenzene

-

Magnesium turnings

-

Chlorodimethylsilane (Me₂HSiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.2 equivalents).

-

A crystal of iodine is added to activate the magnesium.

-

Anhydrous THF is added to cover the magnesium, and a solution of 1,2-dibromobenzene (1 equivalent) in anhydrous THF is added to the dropping funnel.

-

A small amount of the 1,2-dibromobenzene solution is added to initiate the Grignard reaction, which is evidenced by heat evolution and disappearance of the iodine color.

-

Once the reaction has initiated, the remaining 1,2-dibromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

A solution of chlorodimethylsilane (2.5 equivalents) in anhydrous THF is then added dropwise to the freshly prepared Grignard reagent.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-H | ~4.4 - 4.6 | Septet | 2H |

| Aromatic-H | ~7.3 - 7.6 | Multiplet | 4H |

| Si-CH ₃ | ~0.2 - 0.4 | Doublet | 12H |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-Si | ~138 - 140 |

| Aromatic C-H | ~128 - 135 |

| Si-C H₃ | ~ -4 to -2 |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

Spectroscopic Analysis of 1,2-Bis(dimethylsilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for 1,2-Bis(dimethylsilyl)benzene. These values are estimations based on the analysis of similar structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Multiplet | 2H | Aromatic (H-3, H-6) |

| ~7.2 - 7.4 | Multiplet | 2H | Aromatic (H-4, H-5) |

| ~4.0 - 4.5 | Multiplet | 2H | Si-H |

| ~0.3 - 0.5 | Doublet | 12H | Si-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 - 145 | Aromatic (C-1, C-2) |

| ~130 - 135 | Aromatic (C-3, C-6) |

| ~128 - 130 | Aromatic (C-4, C-5) |

| ~ -5 to 5 | Si-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050 - 3080 | Medium | Aromatic C-H Stretch |

| ~2950 - 2970 | Medium | Aliphatic C-H Stretch (in CH₃) |

| ~2100 - 2150 | Strong | Si-H Stretch |

| ~1590, 1470, 1430 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Si-CH₃ Symmetric Bending |

| ~800 - 840 | Strong | Si-C Stretch |

| ~735 - 770 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 194 | [M]⁺ | Molecular Ion |

| 179 | [M - CH₃]⁺ | Loss of a methyl group |

| 135 | [M - SiH(CH₃)₂]⁺ | Loss of a dimethylsilyl group |

| 119 | [C₆H₄SiHCH₃]⁺ | Further fragmentation |

| 59 | [SiH(CH₃)₂]⁺ | Dimethylsilyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg)

-

Deuterated chloroform (CDCl₃, 99.8% D)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Small vial

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H spectrum, typically using a 400 or 500 MHz instrument. Standard acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound sample (a few drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free tissues

Procedure:

-

Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly using a soft tissue and an appropriate solvent.

-

Process the spectrum to label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volumetric flask

-

High-purity solvent (e.g., hexane or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity volatile solvent like hexane.

-

Set up the GC-MS instrument. A common setup would involve a non-polar capillary column (e.g., DB-5ms).

-

The GC oven temperature program could start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

The mass analyzer is set to scan a mass range appropriate for the compound, for instance, m/z 40-400.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1,2-Bis(dimethylsilyl)benzene (CAS No. 17985-72-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Core Physicochemical Properties

This compound is an organosilicon compound with growing importance in organic synthesis and materials science. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈Si₂ | [1] |

| Molecular Weight | 194.42 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | |

| Density | 0.898 g/mL at 25 °C | [1] |

| Boiling Point | 101 °C at 13 mmHg | [1] |

| Refractive Index | n20/D 1.51 | [1] |

| Flash Point | 70 °C (158 °F) - closed cup | [1] |

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in the available literature. However, qualitative descriptions indicate its solubility profile.

Qualitative Solubility:

The hydrophobic nature of the benzene ring and the dimethylsilyl groups suggests that this compound is likely soluble in non-polar and moderately polar aprotic organic solvents such as:

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Toluene

-

Hexanes

-

Dichloromethane (DCM)

-

Chloroform

Its utility as a reagent in organic synthesis, often in solvents like THF, further supports its solubility in such media.

Stability Profile

This compound is generally considered to be a stable compound under anhydrous conditions. Its applications in multi-step syntheses underscore its robustness to various reagents and reaction conditions. However, a key sensitivity is its reaction with moisture.

Key Stability Considerations:

-

Moisture Sensitivity: The Si-H bonds in this compound are susceptible to hydrolysis, particularly in the presence of acids or bases, which can catalyze the reaction to form siloxanes. It is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents.

-

Thermal Stability: The compound exhibits good thermal stability, as indicated by its boiling point. However, prolonged exposure to high temperatures, especially in the presence of oxygen or moisture, may lead to degradation.

-

Chemical Stability: It is utilized in various chemical reactions, indicating its stability towards a range of non-aqueous reagents. It is particularly noted for its use as a protecting group for amines, forming derivatives that are stable to chromatography on silica gel and certain acidic conditions.

Experimental Protocols

Given the absence of comprehensive quantitative data, the following detailed protocols are provided for researchers to determine the solubility and stability of this compound.

Protocol for Determining Solubility of a Liquid Compound

This protocol can be used to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane)

-

Calibrated positive displacement micropipettes

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance (readable to at least 0.1 mg)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a solvent in which it is freely soluble (e.g., hexane) at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation:

-

Add a known volume (e.g., 5 mL) of the desired solvent to a series of vials.

-

To each vial, add a precisely weighed amount of this compound, starting with a small amount and incrementally increasing the amount in subsequent vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 2 minutes.

-

Place the vials in a constant temperature bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Periodically agitate the vials during this time.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved droplets of this compound to settle.

-

Sample Analysis:

-

Carefully withdraw an aliquot from the supernatant (the clear solvent phase) of each vial using a micropipette. Be cautious not to disturb any undissolved material.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the aliquot using a pre-calibrated GC-FID or HPLC method.

-

-

Data Interpretation: The solubility is the concentration of this compound in the saturated solution. This corresponds to the plateau of the concentration curve when plotting the measured concentration against the amount of solute added.

Protocol for Assessing Hydrolytic Stability

This protocol provides a framework for evaluating the stability of this compound in the presence of water at different pH values.

Materials:

-

This compound

-

Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9)

-

An organic solvent in which this compound is soluble and which is immiscible with water (e.g., hexane or toluene)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

GC-FID or HPLC system

-

Internal standard (a stable compound that does not react under the test conditions)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

In a series of vials, add a known volume of the buffered aqueous solution.

-

To each vial, add a known volume of the this compound stock solution and a known amount of the internal standard.

-

Cap the vials tightly.

-

-

Incubation:

-

Place the vials in a constant temperature incubator (e.g., 25 °C, 40 °C, and 60 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each temperature and pH condition.

-

-

Sample Preparation for Analysis:

-

Allow the vial to cool to room temperature if incubated at an elevated temperature.

-

Allow the aqueous and organic layers to separate.

-

Carefully withdraw an aliquot from the organic layer.

-

-

Analysis:

-

Analyze the concentration of this compound in the organic layer using a validated GC-FID or HPLC method, quantifying against the internal standard.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH and temperature condition.

-

Determine the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps for the experimental determination of solubility.

Logical Pathway for Assessing Hydrolytic Stability

Caption: A logical diagram outlining the process for evaluating the hydrolytic stability of a compound.

References

"1,2-Bis(dimethylsilyl)benzene" as a precursor in materials science

An In-depth Technical Guide to 1,2-Bis(dimethylsilyl)benzene as a Precursor in Materials Science

Introduction

This compound is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of advanced materials.[1] Its unique molecular structure, featuring two dimethylsilyl groups attached to a benzene ring, provides enhanced stability and reactivity, making it an ideal building block for a variety of polymers and hybrid materials.[1] This guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications as a precursor in materials science, with a focus on experimental protocols and quantitative data for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in materials synthesis. The following table summarizes its key properties.

| Property | Value |

| Synonyms | o-Phenylenebis(dimethylsilane), 1,2-Phenylenebis(dimethylsilane)[2][3] |

| CAS Number | 17985-72-7[2][3] |

| Molecular Formula | C₁₀H₁₈Si₂[2] |

| Molecular Weight | 194.42 g/mol [2][3] |

| Boiling Point | 101 °C at 13 mmHg[3] |

| Density | 0.898 g/mL at 25 °C[4][3] |

| Refractive Index (n20/D) | 1.51[4][3] |

| Flash Point | 70 °C (158 °F) - closed cup[3] |

| Storage Temperature | 4°C, under nitrogen |

Synthesis of this compound

Improved and efficient synthesis protocols for 1,2-bis(trimethylsilyl)benzene, a closely related compound, have been developed, which can be adapted for this compound. These methods offer advantages over older procedures by using less hazardous solvents and milder reaction conditions. A notable method involves a Grignard-type reaction using Rieke-Magnesium or an entrainment method.

Experimental Protocol: Synthesis via Entrainment Method

This protocol describes the synthesis of 1,2-bis(trimethylsilyl)benzene, which is analogous to the synthesis of this compound by substituting trimethylchlorosilane with dimethylchlorosilane.

Materials:

-

1,2-dibromobenzene

-

Magnesium turnings

-

Dimethylchlorosilane

-

1,2-dibromoethane (entrainer)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

Procedure:

-

All glassware should be thoroughly dried and the reaction carried out under an inert nitrogen atmosphere using Schlenk techniques.[5]

-

In a reaction flask, combine magnesium turnings, the 1,2-dibromobenzene derivative, and an excess of dimethylchlorosilane in anhydrous THF.

-

Achieve continuous activation at room temperature by the dropwise addition of 1,2-dibromoethane to the mixture. An amount of 0.2–0.8 equivalents of the entrainer is typically sufficient for quantitative conversion.[5]

-

The reaction readily proceeds at room temperature, and the reaction time is significantly reduced compared to older methods.[5]

-

After the reaction is complete, the aqueous phase is extracted with hexane.

-

The THF phase and the extracts are combined, washed with water, and dried over anhydrous MgSO₄.[5]

-

The volatiles are removed from the filtrate under vacuum to yield the crude product.

-

The final product, this compound, can be isolated as a colorless liquid by fractional distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Applications in Materials Science

This compound is a key precursor for a range of silicon-containing polymers and materials with applications in electronics, coatings, and organic synthesis.[1]

Silicon-Containing Polymers

The presence of reactive Si-H bonds in this compound allows for its use in various polymerization reactions to create polymers with a silphenylene moiety in their backbone. These polymers exhibit excellent thermal stability and desirable mechanical properties.[1]

Poly(silphenylene-siloxane)s: These polymers are synthesized through the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (a related isomer) and dialkoxysilanes.[6] The principles of this synthesis are applicable to the 1,2-isomer. The properties of the resulting polymers can be tuned by adjusting reaction conditions such as temperature and catalyst concentration.[6]

Experimental Protocol: Catalytic Cross-Dehydrocoupling Polymerization

This protocol outlines the general synthesis of silphenylene-containing polymers via catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with various comonomers, a method also applicable to this compound.

Materials:

-

This compound

-

Comonomer (e.g., water, ammonia, diols, dicarboxylic acids)

-

Catalyst (e.g., transition metal complexes)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

The catalytic cross-dehydrocoupling polymerization is conducted under mild conditions.[7]

-

In a typical procedure, this compound and the chosen comonomer are dissolved in an anhydrous solvent under an inert atmosphere.

-

The catalyst is added to the solution to initiate the polymerization.

-

The reaction mixture is stirred at a specific temperature for a set period to achieve the desired molecular weight.

-

The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

-

The structure of the synthesized polymer is typically verified by NMR, IR, and SEC analyses.[7]

Caption: Experimental workflow for polymerization.

Properties of Derived Polymers

Polymers derived from bis(dimethylsilyl)benzene precursors exhibit a range of valuable properties. The table below summarizes some of the properties of related polysilylureas, which can provide an indication of the performance of polymers derived from this compound.

| Polymer Property | Value/Description |

| Molecular Weight | Can range from 1,000 to 500,000 or more.[8] |

| Softening Point | Many polymers have softening points around 175-250 °C or higher.[8] |

| Tensile Strength | Films can exhibit a tensile strength of about 6485 p.s.i.[8] |

| Thermal Stability | Some derived polyureas show no evidence of decomposition at temperatures up to almost 260 °C.[8] |

| Solubility | Soluble in solvents like benzene, toluene, and tetrahydrofuran, and can be precipitated by aliphatic solvents.[8] |

Other Applications

-

Adhesives, Sealants, and Coatings: The excellent thermal and chemical resistance of materials derived from this compound makes them suitable for high-performance adhesives, sealants, and coatings.[1]

-

Surface Modification: It is used to modify the surfaces of substrates to enhance properties like hydrophobicity and chemical resistance.[1]

-

Organic Synthesis: It serves as a versatile reagent in organic chemistry, particularly for introducing silyl groups to enhance the stability and reactivity of various organic compounds.[1] It is also used as a protecting group-reagent for amines and amino acids, forming "benzostabase" derivatives.[4][2][9][10]

-

Organic-Inorganic Hybrid Materials: this compound can be used as a precursor for organic-inorganic perovskites and as a silane coupling agent.[11]

Logical Relationships in Polymer Synthesis

The synthesis of high molecular weight polymers via step-growth polymerization is governed by the reactivity of the monomers and intermediates. In some cases, a reaction-enhanced reactivity of the intermediate can lead to the formation of high molecular weight linear polymers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1,2-双(二甲基硅烷基)苯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound , 98% , 17985-72-7 - CookeChem [cookechem.com]

- 5. d-nb.info [d-nb.info]

- 6. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]

- 9. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 043755.04 [thermofisher.com]

- 11. chemscene.com [chemscene.com]

The Silicon Advantage: An In-depth Technical Guide to Organosilicon Compounds and Their Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organosilicon Compounds

Organosilicon compounds, characterized by the presence of at least one carbon-silicon (C-Si) bond, represent a versatile and increasingly important class of molecules in modern science and technology.[1][2] While silicon shares periodic group 14 with carbon, its distinct atomic properties—larger atomic radius, lower electronegativity, and the ability to form hypervalent structures—give rise to unique chemical and physical characteristics.[2][3] These differences manifest in longer and weaker C-Si bonds compared to C-C bonds, and significantly stronger silicon-oxygen (Si-O) bonds.[1] Such properties translate into compounds with notable thermal stability, chemical inertness, and hydrophobicity, making them valuable in a wide array of applications, from materials science to medicine.[3][4]

In the realm of drug development, the strategic incorporation of silicon into bioactive molecules, often referred to as "sila-substitution" or the "silicon switch," has emerged as a promising strategy to enhance the pharmacological profiles of drug candidates.[3][5] By replacing a carbon atom with a silicon atom, medicinal chemists can modulate key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[6] This can lead to improved metabolic stability, increased lipophilicity for better membrane penetration, and altered potency and selectivity, ultimately aiming to develop safer and more effective therapeutics.[2] This guide provides a comprehensive overview of organosilicon compounds, their synthesis, and their burgeoning applications in drug discovery and development.

Physicochemical Properties of Organosilicon Compounds

The unique attributes of organosilicon compounds stem from the fundamental differences between silicon and carbon. These differences are quantitatively reflected in their bond energies and lengths.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) |

| C-C | 346 | 1.54 |

| Si-C | 318 | 1.89 |

| C-H | 413 | 1.09 |

| Si-H | 323 | 1.48 |

| C-O | 358 | 1.43 |

| Si-O | 452 | 1.64 |

| Si-Si | 222 | 2.33 |

Data compiled from multiple sources.

The increased lipophilicity of organosilicon compounds compared to their carbon analogs is another critical property influencing their application in drug design. This is often quantified by the logarithm of the octanol-water partition coefficient (logP).

| Compound | Carbon Analog | logP | Silicon Analog | logP |

| tert-Butanol | (CH₃)₃COH | 0.35 | Trimethylsilanol | (CH₃)₃SiOH |

| 2-Butanol | CH₃CH(OH)CH₂CH₃ | 0.61 | Triethylsilanol | (C₂H₅)₃SiOH |

Theoretical logP values calculated using computational models.[1]

Synthesis of Organosilicon Compounds

Several key synthetic methodologies are employed to create the diverse range of organosilicon compounds.

Direct Process (Müller-Rochow Process)

This industrial-scale method is primarily used for the synthesis of methylchlorosilanes, which are precursors to silicones. It involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures.

Reaction: 2 CH₃Cl + Si → (CH₃)₂SiCl₂

Grignard Reactions

The reaction of a Grignard reagent (R-MgX) with a silicon halide is a versatile method for forming silicon-carbon bonds.

Reaction: R-MgX + SiCl₄ → RSiCl₃ + MgXCl

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metals, most commonly platinum complexes.

Reaction: R₃SiH + CH₂=CHR' → R₃SiCH₂CH₂R'

Applications in Drug Development

The unique properties of organosilicon compounds have led to their exploration in various facets of drug development.

Improving Pharmacokinetic Properties

The "silicon switch" can significantly impact a drug's metabolic stability. By replacing a metabolically labile carbon center with a silicon atom, the rate of enzymatic degradation can be reduced, leading to a longer half-life and improved bioavailability.[2] For instance, the sila-substitution of certain drugs has been shown to decrease susceptibility to cytochrome P450-mediated metabolism.[7]

| Drug Analog | Half-life (in vitro, human liver microsomes) |

| Carbon Analog | 15 min |

| Silicon Analog | 84 min |

Hypothetical data for illustrative purposes.[7]

Enhancing Potency and Selectivity

The longer bond lengths and different bond angles of silicon-containing molecules can alter their three-dimensional structure and how they interact with biological targets.[2] This can lead to improved binding affinity and selectivity for a particular receptor or enzyme. For example, sila-substitution in kinase inhibitors has been explored to achieve higher potency.

| Kinase Inhibitor | IC₅₀ (nM) |

| Carbon Analog | 35 |

| Silicon Analog | 9 |

Hypothetical data for illustrative purposes.[8]

Drug Delivery Systems

Organosilicon polymers, particularly silicones like polydimethylsiloxane (PDMS), are widely used in drug delivery due to their biocompatibility, chemical inertness, and tunable properties.[9] They can be formulated into nanoparticles, hydrogels, and implants for controlled and sustained release of therapeutic agents.[9] For example, ibrutinib-loaded liposils (silica-coated nanoliposomes) have shown a significant improvement in bioavailability compared to the drug suspension.[10]

Experimental Protocols

Synthesis of Polydimethylsiloxane (PDMS) via Ring-Opening Polymerization

Objective: To synthesize PDMS with a target molecular weight.

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

Hexamethyldisiloxane (MM) as a chain terminator

-

Potassium hydroxide (KOH) as a catalyst

-

Toluene (anhydrous)

-

Methanol

-

Activated carbon

Procedure:

-

A reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with a calculated amount of D₄ and MM in toluene. The ratio of D₄ to MM determines the final molecular weight.

-

The mixture is heated to 110°C under a nitrogen atmosphere.

-

A catalytic amount of KOH is added to initiate the polymerization.

-

The reaction is stirred at 110°C for 4-6 hours.

-

The reaction is cooled to room temperature and the catalyst is neutralized by adding a slight excess of acetic acid.

-

The polymer solution is filtered through a bed of activated carbon to remove the neutralized catalyst.

-

The solvent is removed under reduced pressure to yield the crude PDMS.

-

The crude polymer is purified by precipitation in methanol and dried under vacuum to a constant weight.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic half-life of an organosilicon compound.[11]

Materials:

-

Test organosilicon compound

-

Human liver microsomes

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

Caption: Preclinical evaluation workflow for an organosilicon drug candidate.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an organosilicon compound.

Conclusion

Organosilicon compounds offer a compelling platform for innovation in drug discovery and development. Their unique physicochemical properties, stemming from the fundamental differences between silicon and carbon, provide medicinal chemists with a powerful tool to overcome common challenges in lead optimization. By strategically incorporating silicon into drug candidates, it is possible to enhance metabolic stability, improve bioavailability, and fine-tune potency and selectivity. While challenges in synthesis and a historical lack of extensive biological evaluation have somewhat limited their widespread adoption, recent advances in synthetic methodologies and a growing body of successful case studies are paving the way for the next generation of silicon-based therapeutics. The continued exploration of organosilicon chemistry holds immense promise for the development of novel and improved medicines to address unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmafocusasia.com [pharmafocusasia.com]

- 8. researchgate.net [researchgate.net]

- 9. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1,2-Bis(dimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Bis(dimethylsilyl)benzene (CAS No. 17985-72-7), a versatile organosilicon compound utilized in various research and development applications, including as a precursor for silicon-containing polymers and as a reagent in organic synthesis.[1][2] Adherence to proper safety protocols is crucial when working with this chemical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 17985-72-7[3] |

| Molecular Formula | C₁₀H₁₈Si₂[3] |

| Molecular Weight | 194.42 g/mol [1][4] |

| Appearance | Colorless to slightly yellow liquid[1] |

| Density | 0.898 - 0.90 g/mL at 25 °C[1][4] |

| Boiling Point | 101 °C / 13 mmHg; 128 °C / 50 mmHg[1][4] |

| Flash Point | 70 °C (158 °F) - closed cup[4] |

| Refractive Index | n20/D 1.51[1][4] |

| Purity | ≥94% to ≥98%[1][4] |

| Synonyms | 1,2-Phenylenebis(dimethylsilane), o-Phenylenebis(dimethylsilane)[1][5] |

Hazard Identification and Classification

Based on available data, this compound is classified as a combustible liquid.[3] According to the CLP (Classification, Labelling and Packaging) regulations, the criteria for classification for health and environmental hazards are not met based on current information.[3] However, it is imperative to handle the substance with care, as with all laboratory chemicals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] |

| Respiratory Protection | For small-scale laboratory use, a half mask with a particle filter is recommended. For larger scale or emergency use, a valve filtering half mask (EN405) or a half mask (EN140) with an appropriate filter should be used.[3] |

| Body Protection | Laboratory coat. |

Safe Handling and Experimental Protocol

Adherence to a strict handling protocol is essential for the safe use of this compound in a laboratory setting.

Experimental Protocol for Safe Handling:

-

Preparation and Engineering Controls:

-

Donning Personal Protective Equipment (PPE):

-

Wear the appropriate PPE as detailed in Table 2, including safety glasses, chemical-resistant gloves, and a lab coat.

-

-

Chemical Handling:

-

Storage:

-

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated containers should be treated as hazardous waste.

-

-

Emergency Procedures:

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[3]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

In case of ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.

-

In case of a spill: Remove all sources of ignition.[3] Use personal protective equipment.[3] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[3]

-

A visual representation of the safe handling workflow is provided below.

Caption: Safe Handling Workflow for this compound.

Incompatible Materials and Decomposition

There are no specific incompatible materials listed in the available safety data sheets.[3] Under normal use conditions, hazardous decomposition products are not expected.[3]

Transportation

According to IATA regulations, this compound is not regulated for transport.[3] No special precautions are required for shipping.[3]

This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the full Safety Data Sheet (SDS) before working with this chemical.

References

Methodological & Application

Application Notes and Protocols: 1,2-Bis(dimethylsilyl)benzene as a Protecting Group for Amines and Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be removed cleanly and selectively when desired. 1,2-Bis(dimethylsilyl)benzene has emerged as a valuable reagent for the protection of primary amines and amino acids, forming a cyclic disilazane derivative known as a "benzostabase" (BSB) protected amine.[1][2] This protecting group offers notable stability, particularly towards acidic conditions, making it a useful alternative to other silyl or carbamate-based protecting groups.[3]

These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols for the protection and deprotection of amines and amino acids, and a summary of reported yields.

Principle of Protection

The protection of a primary amine with this compound proceeds via a dehydrogenative silylation reaction. In this process, the two silicon-hydrogen bonds of the reagent react with the two nitrogen-hydrogen bonds of the primary amine to form a stable five-membered ring containing the nitrogen atom, with the concurrent evolution of hydrogen gas. This reaction is often facilitated by a catalyst, such as a rhodium complex. The resulting benzostabase derivative effectively masks the nucleophilicity and basicity of the primary amine.

Key Advantages of the Benzostabase (BSB) Protecting Group

-

Acid Stability: The BSB group exhibits greater stability under acidic conditions compared to the related "stabase" protecting group.[3]

-

Chromatographic Stability: BSB-protected amines are stable to silica gel chromatography, allowing for straightforward purification of intermediates.[2][3]

-

Facile Introduction: The protection can be achieved through a dehydrogenative silylation, utilizing an air- and moisture-stable reagent.[3]

Applications

The benzostabase protecting group has been successfully employed in various synthetic contexts, including:

-

Stereoselective synthesis of amino-alcohols.[3]

-

Protection of primary aliphatic amines.[3]

-

N-protection of amino acid esters.[2]

Experimental Protocols

I. General Protocol for the Protection of Primary Amines (Dehydrogenative Silylation)

This protocol describes a general method for the formation of a benzostabase (BSB) protected amine from a primary amine and this compound using a rhodium catalyst.

Materials:

-

Primary amine

-

This compound

-

Rhodium catalyst (e.g., Tris(triphenylphosphine)rhodium(I) chloride)

-

Anhydrous, inert solvent (e.g., toluene, THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add this compound (1.0-1.2 equivalents).

-

Add the rhodium catalyst (0.1-1 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) for the disappearance of the starting amine. The reaction is accompanied by the evolution of hydrogen gas.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to afford the pure benzostabase-protected amine.

II. General Protocol for the Deprotection of Benzostabase-Protected Amines

The deprotection of the BSB group can be achieved under acidic conditions to regenerate the free primary amine.

Materials:

-

Benzostabase-protected amine

-

Acidic reagent (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in a suitable solvent)

-

Organic solvent (e.g., dichloromethane (DCM), diethyl ether)

-

Aqueous base solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve the BSB-protected amine in an appropriate organic solvent such as dichloromethane.

-

Add the acidic reagent (e.g., trifluoroacetic acid, typically 10-50% in DCM) to the solution.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully neutralize the excess acid by the dropwise addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amine.

-

If necessary, the crude product can be further purified by an appropriate method such as distillation, recrystallization, or column chromatography.

Quantitative Data Summary

The following tables summarize the reported yields for the protection of various primary amines using this compound.

Table 1: Protection of Aromatic Amines

| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Rhodium(I) catalyst | Toluene | 60 | 24 | High | [2][3] |

| Substituted Anilines | Rhodium(I) catalyst | Toluene | 60 | 24 | Good to High | [2][3] |

Table 2: Protection of Aliphatic Amines and Amino Acid Derivatives

| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Aliphatic Amines | Rhodium(I) catalyst | Toluene | 60 | 24 | Good to High | [3] |

| Alanine methyl ester | Not specified | Not specified | Not specified | Not specified | High | [2] |

Note: The specific rhodium catalyst and its loading, as well as precise yields for a broad range of substrates, are not always detailed in the available literature abstracts. Researchers should refer to the full experimental sections of the cited literature for more specific information.

Visualizing the Workflow and Logic

Reaction Pathway for Amine Protection and Deprotection

Caption: Protection and deprotection of a primary amine using this compound.

Experimental Workflow for Amine Protection

Caption: Experimental workflow for the protection of a primary amine.

Logical Relationship of Protecting Group Properties

Caption: Key properties of the benzostabase (BSB) protecting group.

Conclusion

This compound offers a valuable method for the protection of primary amines and amino acids, yielding benzostabase derivatives with enhanced acid stability. The protection is achieved via a catalytic dehydrogenative silylation, and the protecting group can be readily removed under acidic conditions. These characteristics make the BSB protecting group a useful tool in multistep organic synthesis, particularly when stability to acidic environments and chromatographic purification is required. Further research to expand the substrate scope and optimize reaction conditions will undoubtedly increase the utility of this protecting group strategy in the synthesis of complex nitrogen-containing molecules.

References

Application Notes and Protocols for Hydrosilylation Reactions with 1,2-Bis(dimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the hydrosilylation of alkenes using 1,2-bis(dimethylsilyl)benzene. This versatile disilane serves as a valuable reagent for introducing silicon-containing moieties into organic molecules, a critical step in the synthesis of advanced materials and pharmaceutical intermediates. The following sections detail the reaction conditions, catalysts, and expected outcomes for these transformations.

Introduction

Hydrosilylation is a fundamental and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. This process is typically catalyzed by transition metal complexes, most notably those based on platinum, rhodium, and palladium. This compound, with its two reactive Si-H groups on a rigid aromatic scaffold, is a precursor for creating well-defined organosilicon structures, including polymers and cross-linking agents. The reaction generally proceeds with high efficiency and can be tuned to achieve specific regioselectivity.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the hydrosilylation of an exemplary alkene with this compound. The data is based on established protocols and provides a baseline for further experimental design.

| Alkene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-Bis(trimethylsilyl)allylamine | Platinum-divinyltetramethyldisiloxane complex | 0.01 - 0.02 | Toluene | 60 - 120 | 2 - 6 | High | (Adapted from a patented process) |

| 1-Octene (General Protocol) | Karstedt's catalyst | 0.01 - 0.1 | Toluene or neat | 60 - 100 | 2 - 8 | >90 (Expected) | (General knowledge from hydrosilylation literature) |

| Styrene (General Protocol) | Speier's catalyst (H₂PtCl₆) | 0.01 - 0.1 | Toluene or THF | 25 - 80 | 1 - 6 | >90 (Expected) | (General knowledge from hydrosilylation literature) |

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrosilylation of N,N-Bis(trimethylsilyl)allylamine

This protocol is adapted from a patented industrial process and describes the reaction of this compound with a protected allylamine, a common substrate in the synthesis of aminosilanes.

Materials:

-

This compound

-

N,N-Bis(trimethylsilyl)allylamine

-

Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)

-

Toluene (anhydrous)

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

Procedure:

-

To a clean, dry reaction flask under a nitrogen atmosphere, add N,N-bis(trimethylsilyl)allylamine and toluene.

-

Begin stirring the solution and add the platinum-divinyltetramethyldisiloxane complex (catalyst). The amount of catalyst should be between 10 and 200 ppm relative to the allylamine.

-

Heat the reaction mixture to a temperature between 60°C and 120°C.

-

Slowly add this compound dropwise to the heated solution over a period of 1 to 3 hours. The molar ratio of N,N-bis(trimethylsilyl)allylamine to this compound should be approximately 2:1 to 2.5:1.

-

After the addition is complete, allow the reaction to proceed at the set temperature for an additional 2 to 6 hours, monitoring the reaction progress by GC or NMR for the disappearance of the Si-H signal.

-

Upon completion, the reaction mixture can be cooled, and the product can be purified by vacuum distillation.

Protocol 2: General Procedure for Hydrosilylation of Terminal Alkenes (e.g., 1-Octene)

This protocol provides a general method for the hydrosilylation of simple terminal alkenes with this compound using a standard platinum catalyst.

Materials:

-

This compound

-

1-Octene (or other terminal alkene)

-

Karstedt's catalyst or Speier's catalyst (H₂PtCl₆ in isopropanol)

-

Toluene (anhydrous, optional for neat reactions)

-

Reaction flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle or oil bath

Procedure:

-